Palmitoyl dipeptide-7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cellular Signaling:

PLT is increasingly being recognized for its potential role in cellular signaling pathways. Studies suggest that PLT might influence various cellular processes, including proliferation, differentiation, and survival. Research efforts are underway to elucidate the precise mechanisms by which PLT interacts with cellular signaling molecules [].

Cancer Biology:

PLT's involvement in cellular signaling has prompted investigations into its potential role in cancer biology. Some studies have reported altered PLT levels in certain cancer types, suggesting a possible link between PLT and cancer development or progression []. However, more research is required to understand the nature of this association.

Neurodegenerative Diseases:

Emerging evidence suggests that PLT might play a role in the pathology of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Research is ongoing to explore how PLT levels or metabolism might be linked to the progression of these diseases [].

Metabolic Regulation:

PLT's function within cells might extend to influencing metabolic processes. Some studies suggest that PLT might be involved in regulating fat metabolism and insulin sensitivity []. Further research is needed to confirm these findings and explore the underlying mechanisms.

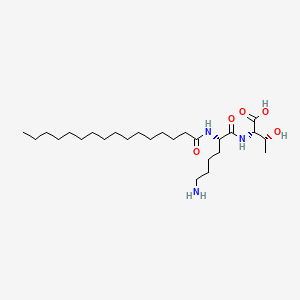

Palmitoyl dipeptide-7 is a synthetic lipopeptide formed from the reaction of palmitic acid and dipeptide-7, which consists of the amino acids lysine and threonine. It is recognized for its role in skin care, particularly in anti-aging formulations. This compound is part of a broader class known as matrikines, which are peptides that can stimulate cellular activity and promote skin regeneration. Palmitoyl dipeptide-7 is specifically noted for its ability to enhance the production of extracellular matrix components, such as collagen and laminin, by fibroblasts, contributing to improved skin elasticity and firmness .

The synthesis of palmitoyl dipeptide-7 involves the formation of an amide bond between palmitic acid and dipeptide-7. This reaction can be summarized as follows:

- Activation of Palmitic Acid: The carboxylic acid group of palmitic acid is activated to facilitate nucleophilic attack.

- Nucleophilic Attack: The amino group of dipeptide-7 attacks the carbonyl carbon of the activated palmitic acid, leading to the formation of the amide bond.

- Dehydration: Water is released during this reaction, resulting in the formation of palmitoyl dipeptide-7.

Palmitoyl dipeptide-7 exhibits significant biological activity, particularly in skin rejuvenation and anti-aging effects. Studies have shown that it enhances collagen synthesis and promotes wound healing by modulating gene expression related to skin recovery processes. It has been observed to increase the production of structural proteins in human dermal fibroblasts, thereby improving skin texture and reducing signs of aging . Additionally, it acts synergistically with other anti-aging ingredients like niacinamide, enhancing their efficacy even at low concentrations .

The synthesis of palmitoyl dipeptide-7 typically employs solid-phase peptide synthesis techniques, particularly using fluorenylmethoxycarbonyl chemistry. This method allows for the efficient coupling of amino acids on a resin support, followed by deprotection and cleavage to yield the final product. Specific steps include:

- Resin Preparation: A resin-bound protected amino acid is prepared.

- Coupling Reaction: Palmitic acid is coupled to the amino terminus of the resin-bound peptide using standard coupling reagents.

- Cleavage and Purification: The peptide is cleaved from the resin and purified through methods such as high-performance liquid chromatography .

Research has indicated that palmitoyl dipeptide-7 interacts positively with various skin care ingredients, enhancing their effectiveness. Studies utilizing diffusion cells have demonstrated its ability to penetrate skin layers effectively, allowing for deeper action compared to non-lipidated peptides . Furthermore, it has been shown to work well in combination with other peptides like Matrixyl™, amplifying their anti-aging benefits .

Palmitoyl dipeptide-7 belongs to a family of palmitoylated peptides that share similar structural characteristics but differ in their specific amino acid sequences and biological activities. Here are some similar compounds:

| Compound | Structure Type | Key Properties |

|---|---|---|

| Palmitoyl tetrapeptide-7 | Oligopeptide | Stimulates collagen synthesis; anti-inflammatory |

| Palmitoyl tripeptide-38 | Oligopeptide | Reduces wrinkles; enhances skin elasticity |

| Palmitoyl oligopeptide | Oligopeptide | Antioxidant properties; promotes skin repair |

| Acetyl dipeptide-1 cetyl ester | Dipeptide | Skin conditioning; reduces puffiness |

Uniqueness

Palmitoyl dipeptide-7 is unique due to its specific sequence (lysine-threonine) which enables it to mimic natural signaling pathways involved in skin repair while being one of the shortest matrikines available with potent biological activity. Its ability to significantly boost extracellular matrix component production sets it apart from other similar compounds .

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Ji Y, Bachschmid MM, Costello CE, Lin C. S- to N-Palmitoyl Transfer During Proteomic Sample Preparation. J Am Soc Mass Spectrom. 2016 Apr;27(4):677-85. doi: 10.1007/s13361-015-1319-3. Epub 2016 Jan 4. PubMed PMID: 26729453; PubMed Central PMCID: PMC4794353.

3: Bhagavat R, Saqib A, Karigar C. Molecular docking studies of novel palmitoyl-ligands for cyclooxygenase-2. Chem Biol Drug Des. 2012 Jun;79(6):1043-8. doi: 10.1111/j.1747-0285.2012.01359.x. Epub 2012 Mar 16. PubMed PMID: 22339889.

4: Ullah Khan I, Ayub G, Ranjha NM. Assessment of palmitoyl and sulphate conjugated glycol chitosan for development of polymeric micelles. Bioimpacts. 2013;3(2):97-100. doi: 10.5681/bi.2013.020. Epub 2013 Jun 8. PubMed PMID: 23878793; PubMed Central PMCID: PMC3713876.

5: Wlodek M, Szuwarzynski M, Kolasinska-Sojka M. Effect of Supporting Polyelectrolyte Multilayers and Deposition Conditions on the Formation of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine/1-Palmitoyl-2-oleoyl-sn-glycero- 3-phosphoethanolamine Lipid Bilayers. Langmuir. 2015 Sep 29;31(38):10484-92. doi: 10.1021/acs.langmuir.5b02560. Epub 2015 Sep 14. PubMed PMID: 26334376.

6: Shaghaghi M, Chen MT, Hsueh YW, Zuckermann MJ, Thewalt JL. Effect of Sterol Structure on the Physical Properties of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine Membranes Determined Using (2)H Nuclear Magnetic Resonance. Langmuir. 2016 Aug 2;32(30):7654-63. doi: 10.1021/acs.langmuir.6b01401. Epub 2016 Jul 19. PubMed PMID: 27341069.

7: Ji Y, Leymarie N, Haeussler DJ, Bachschmid MM, Costello CE, Lin C. Direct detection of S-palmitoylation by mass spectrometry. Anal Chem. 2013 Dec 17;85(24):11952-9. doi: 10.1021/ac402850s. Epub 2013 Dec 6. PubMed PMID: 24279456; PubMed Central PMCID: PMC3912867.

8: Mitchell DA, Hamel LD, Ishizuka K, Mitchell G, Schaefer LM, Deschenes RJ. The Erf4 subunit of the yeast Ras palmitoyl acyltransferase is required for stability of the Acyl-Erf2 intermediate and palmitoyl transfer to a Ras2 substrate. J Biol Chem. 2012 Oct 5;287(41):34337-48. doi: 10.1074/jbc.M112.379297. Epub 2012 Aug 16. PubMed PMID: 22904317; PubMed Central PMCID: PMC3464540.

9: Son HJ, Ha SC, Hwang EY, Kim EA, Ahn JY, Choi SY, Cho SW. Roles of cysteine residues in the inhibition of human glutamate dehydrogenase by palmitoyl-CoA. BMB Rep. 2012 Dec;45(12):707-12. PubMed PMID: 23261056; PubMed Central PMCID: PMC4133811.

10: Pelletier G, Rigden M, Poon R. Diesel and biodiesels induce hepatic palmitoyl-CoA oxidase enzymatic activity through different molecular mechanisms in rats. J Biochem Mol Toxicol. 2012 Jun;26(6):235-40. doi: 10.1002/jbt.21412. Epub 2012 May 14. PubMed PMID: 22585588.

11: Jadhav AH, Mai XT, Appiah-Ntiamoah R, Lee H, Momade FW, Seo JG, Kim H. Preparation and Characterization of Palmitoyl Grafted Cellulose Nano Absorbent for the Efficient Adsorption of Pyrene from Aqueous Solution. J Nanosci Nanotechnol. 2015 Oct;15(10):7980-7. PubMed PMID: 26726451.

12: Berge RK, Vollset SE, Farstad M. Intracellular localization of palmitoyl-CoA hydrolase and palmitoyl-CoA synthetase in human blood platelets and liver. Scand J Clin Lab Invest. 1980 May;40(3):271-8. PubMed PMID: 6108603.

13: Siliprandi D, Biban C, Testa S, Toninello A, Siliprandi N. Effects of palmitoyl CoA and palmitoyl carnitine on the membrane potential and Mg2+ content of rat heart mitochondria. Mol Cell Biochem. 1992 Oct 21;116(1-2):117-23. PubMed PMID: 1282667.

14: Yasuda T, Al Sazzad MA, Jäntti NZ, Pentikäinen OT, Slotte JP. The Influence of Hydrogen Bonding on Sphingomyelin/Colipid Interactions in Bilayer Membranes. Biophys J. 2016 Jan 19;110(2):431-440. doi: 10.1016/j.bpj.2015.11.3515. PubMed PMID: 26789766; PubMed Central PMCID: PMC4724628.

15: Farstad M, Berge R. On the capacity of the beta-oxidation of palmitate and palmitoyl-esters in rat liver mitochondria. Acta Physiol Scand. 1978 Nov;104(3):337-48. PubMed PMID: 31061.

16: Berge RK, Døssland B. Differences between microsomal and mitochondrial-matrix palmitoyl-coenzyme A hydrolase, and palmitoyl-L-carnitine hydrolase from rat liver. Biochem J. 1979 Jul 1;181(1):119-25. PubMed PMID: 39553; PubMed Central PMCID: PMC1161132.

17: Yamauchi R, Watanabe S, Martín AS, Iwamoto S. Effect of α-tocopherol on the hemin-catalyzed decomposition of 1-palmitoyl-2-linoleoyl-3-sn-phosphatidylcholine 13-hydroperoxide in micelles and liposomes. Chem Phys Lipids. 2014 Dec;184:61-8. doi: 10.1016/j.chemphyslip.2014.10.001. Epub 2014 Oct 13. PubMed PMID: 25454362.

18: Cooper AN, Brown JC, Staples JF. Are long chain acyl CoAs responsible for suppression of mitochondrial metabolism in hibernating 13-lined ground squirrels? Comp Biochem Physiol B Biochem Mol Biol. 2014 Apr;170:50-7. doi: 10.1016/j.cbpb.2014.02.002. Epub 2014 Feb 20. PubMed PMID: 24561259.

19: Funkhouser JD, Batenburg JJ, Van Golde LM. Acylation of 1-palmitoyl-lysophosphatidylglycerol in a alveolar type II cells from rat lung. Biochim Biophys Acta. 1981 Oct 23;666(1):1-6. PubMed PMID: 6895328.

20: Kalli AC, Sansom MS, Reithmeier RA. Molecular dynamics simulations of the bacterial UraA H+-uracil symporter in lipid bilayers reveal a closed state and a selective interaction with cardiolipin. PLoS Comput Biol. 2015 Mar 2;11(3):e1004123. doi: 10.1371/journal.pcbi.1004123. eCollection 2015 Mar. PubMed PMID: 25729859; PubMed Central PMCID: PMC4346270.